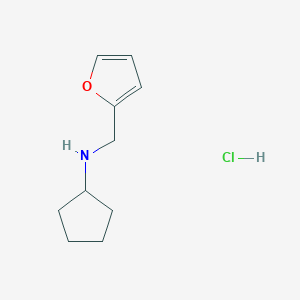

![molecular formula C16H16N4O2S B2436396 4-((2-环丙基-6,7-二氢吡唑并[1,5-a]吡嗪-5(4H)-基)磺酰基)苯甲腈 CAS No. 2034419-19-5](/img/structure/B2436396.png)

4-((2-环丙基-6,7-二氢吡唑并[1,5-a]吡嗪-5(4H)-基)磺酰基)苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

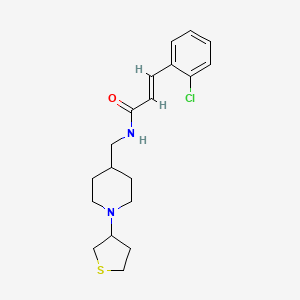

4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzonitrile is a useful research compound. Its molecular formula is C16H16N4O2S and its molecular weight is 328.39. The purity is usually 95%.

BenchChem offers high-quality 4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

- 哌嗪并三唑,包括该化合物,是药物开发的宝贵构建块。研究人员已经阐述了基于[1,2,4]三唑并[4,3-a]吡嗪平台合成衍生物的方法。这些方法允许从易于获得的试剂高效地获取目标化合物。 由此产生的三唑并吡嗪可以进一步探索用于药物定向合成 .

- 在抗病毒研究的背景下,该化合物的衍生物已评估其抗乙型肝炎病毒 (HBV) 活性。 具体来说,GYH2-18 衍生物,其具有类似的 6,7-二氢吡唑并[1,5-a]吡嗪-5(4H)-羧酰胺 (DPPC) 骨架,表现出有希望的抗-HBV 效应,且具有可接受的药代动力学特征 .

- 使用改性的 MBH 碳酸盐和吡唑啉酮已实现官能化 1,4-二氢吡唑并[4',3':5,6]吡喃[2,3-b]喹啉的对映选择性合成。 这些手性二氢吡喃[2,3-c]吡唑具有生物活性缩合杂环结构,使其成为药物化学中进一步探索的有趣候选者 .

药物化学与药物发现

抗病毒活性

生物活性缩合杂环

作用机制

Target of Action

The compound, also known as 4-({2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}sulfonyl)benzonitrile, is a derivative of the pyrazolo[1,5-a]pyrazin-4(5H)-one class . These compounds have been extensively studied in the biomedical field, leading to the discovery of various biologically active compounds . They have been found to act as antagonists of vasopressin and fibrinogen receptors, modulators of selective positive allosteric glutamate receptors GluN2A and mGluR5, inhibitors of mycobacterium tuberculosis H37RV, lung cancer tumors A549 and H322b, and HIV-1 integrase .

Mode of Action

It is known that these compounds interact with their targets, leading to changes in the biological activity of the target . For instance, they can inhibit the catalytic activity of enzymes or modulate receptor activity, leading to changes in cellular signaling .

Biochemical Pathways

The compound affects various biochemical pathways due to its interaction with multiple targets. For instance, by acting as an antagonist of vasopressin and fibrinogen receptors, it can affect the vasopressin signaling pathway and the coagulation cascade . By inhibiting mycobacterium tuberculosis H37RV, it can affect the bacterial metabolic pathways .

Pharmacokinetics

Similar compounds in the pyrazolo[1,5-a]pyrazin-4(5h)-one class have been found to have acceptable oral pk profiles . This suggests that the compound may have good absorption, distribution, metabolism, and excretion (ADME) properties, which would impact its bioavailability.

Result of Action

The result of the compound’s action depends on its specific targets. For instance, by inhibiting mycobacterium tuberculosis H37RV, it can potentially be used for the treatment of tuberculosis . By acting as an antagonist of vasopressin and fibrinogen receptors, it can potentially be used for the treatment of conditions related to these receptors .

属性

IUPAC Name |

4-[(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)sulfonyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S/c17-10-12-1-5-15(6-2-12)23(21,22)19-7-8-20-14(11-19)9-16(18-20)13-3-4-13/h1-2,5-6,9,13H,3-4,7-8,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLFZENFZLQDUER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN3CCN(CC3=C2)S(=O)(=O)C4=CC=C(C=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2436318.png)

![N-{[4-(2,6-diethylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B2436319.png)

![4-oxo-6-phenyl-N-propyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2436320.png)

![5-amino-2-chloro-N-[(2-fluorophenyl)methyl]benzamide](/img/structure/B2436321.png)

![1-allyl-4-(1-(3-(2,6-dimethylphenoxy)-2-hydroxypropyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2436322.png)

![2,4-DIETHYL 5-(2-{[4-(3-CHLOROPHENYL)-5-{[(4-NITROPHENYL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE](/img/structure/B2436325.png)

![11-(4-Butoxyphenyl)-5-{[(3-fluoro-4-methoxyphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2436329.png)

![2-[(3-Fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2436330.png)